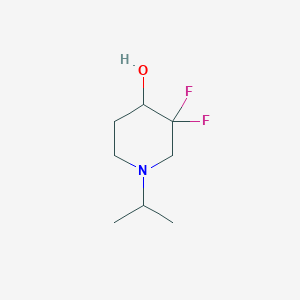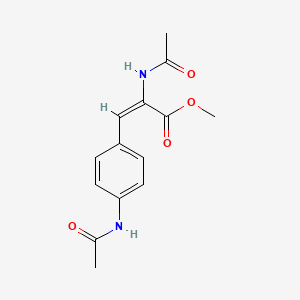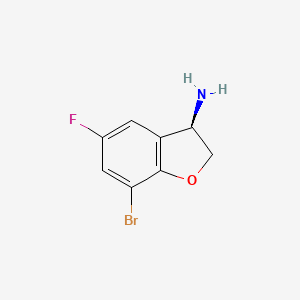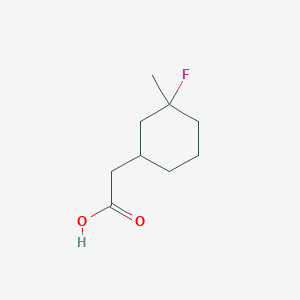
2-(3-Fluoro-3-methylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-3-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C9H15FO2 It is a derivative of cyclohexane, where a fluorine atom and a methyl group are attached to the third carbon of the cyclohexyl ring, and an acetic acid moiety is attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-3-methylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane as the starting material.
Methylation: The methyl group is introduced via a methylation reaction, which can be carried out using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a carboxylation reaction, where the intermediate product is treated with carbon dioxide (CO2) in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed in industrial settings.
化学反応の分析
Types of Reactions
2-(3-Fluoro-3-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: NaN3 in DMF, KCN in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
科学的研究の応用
2-(3-Fluoro-3-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2-(3-Fluoro-3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(3-Chloro-3-methylcyclohexyl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Methylcyclohexyl)acetic acid: Lacks the halogen atom, resulting in different chemical properties.
2-(3-Fluorocyclohexyl)acetic acid: Similar but without the methyl group.
Uniqueness
2-(3-Fluoro-3-methylcyclohexyl)acetic acid is unique due to the presence of both a fluorine atom and a methyl group on the cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H15FO2 |
|---|---|
分子量 |
174.21 g/mol |
IUPAC名 |
2-(3-fluoro-3-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15FO2/c1-9(10)4-2-3-7(6-9)5-8(11)12/h7H,2-6H2,1H3,(H,11,12) |
InChIキー |
GQBHXKWYXVXZQQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


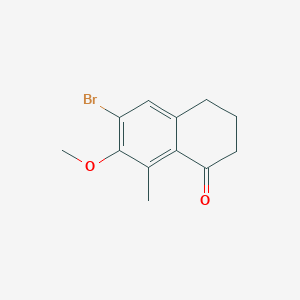
![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
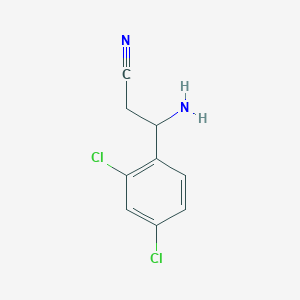
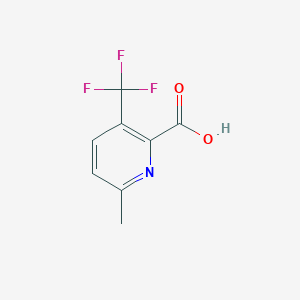
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)
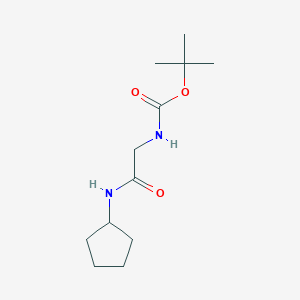
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)
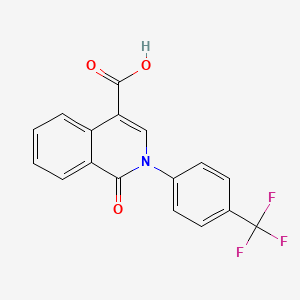
![7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B13058382.png)
